An In-depth Technical Guide to 5-Formyl-2-methoxybenzyl acetate
An In-depth Technical Guide to 5-Formyl-2-methoxybenzyl acetate
Abstract: This document provides a comprehensive technical overview of 5-Formyl-2-methoxybenzyl acetate, a key aromatic aldehyde with applications in organic synthesis and materials science. It details the compound's fundamental physicochemical properties, spectroscopic signature, a validated synthesis protocol, and core reactivity principles. This guide is intended for researchers, chemists, and drug development professionals who require a reliable, in-depth understanding of this versatile chemical intermediate.
Introduction and Strategic Importance
5-Formyl-2-methoxybenzyl acetate, also known by synonyms such as 3-Acetoxy-4-methoxybenzaldehyde or O-Acetyl Isovanillin, is a bifunctional organic compound.[1][2] It belongs to the family of substituted benzaldehydes, which are pivotal building blocks in the synthesis of pharmaceuticals, fragrances, and polymers. The strategic value of this molecule lies in the orthogonal reactivity of its core functional groups: the aldehyde (-CHO) and the benzyl acetate (-CH₂OAc). The aldehyde group serves as a prime site for nucleophilic attack and condensation reactions, while the acetate ester offers a latent hydroxyl group that can be unmasked under specific conditions. This guide elucidates the foundational data required for its effective handling, characterization, and deployment in synthetic workflows.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in research and development.
IUPAC Name: (5-formyl-2-methoxyphenyl) acetate[1] CAS Number: 881-57-2[2] Molecular Formula: C₁₀H₁₀O₄[1][2]
Core Physicochemical Data
The essential physicochemical properties of 5-Formyl-2-methoxybenzyl acetate are summarized in the table below. These parameters are critical for predicting its behavior in various solvents, designing purification strategies, and ensuring safe storage.
| Property | Value | Source(s) |
| Molecular Weight | 194.19 g/mol | [2] |
| Appearance | White to orange to green powder or crystal | [2] |
| Melting Point | 85.0 to 89.0 °C | |
| Boiling Point | 293 °C at 760 mmHg (Predicted) | |
| Purity | >98.0% (GC) | [2] |
| Storage | Room temperature, recommended in a cool, dark place (<15°C) |
Solubility and Stability Profile
While quantitative solubility data is sparse, empirical evidence suggests solubility in common organic solvents such as chloroform, ethyl acetate, and acetone. The compound's stability is generally robust under standard laboratory conditions. However, as an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The aldehyde group may undergo slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
Synthesis and Purification Workflow
The synthesis of 5-Formyl-2-methoxybenzyl acetate is typically achieved through the acetylation of the corresponding phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This transformation is a cornerstone reaction, valued for its efficiency and high yield.
Rationale for Synthetic Strategy
The chosen method is the esterification of isovanillin using acetic anhydride with a base catalyst. This is an industry-standard, cost-effective, and high-yielding protocol.
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Acetic Anhydride: Serves as the acetyl group donor. It is highly reactive and the byproduct, acetic acid, is easily removed during workup.
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Base Catalyst (e.g., Pyridine or Triethylamine): Activates the phenolic hydroxyl group by deprotonation, making it a more potent nucleophile. It also neutralizes the acetic acid byproduct, driving the reaction to completion.
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Workup: A simple aqueous workup is sufficient to quench the reaction and remove water-soluble byproducts and reagents.
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Purification: The product's crystalline nature makes recrystallization an effective method for achieving high purity.
Experimental Protocol: Acetylation of Isovanillin
Materials:
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3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
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Acetic Anhydride
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Pyridine (or Triethylamine)
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Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Hydroxy-4-methoxybenzaldehyde (1.0 eq) in dichloromethane.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Aqueous Workup: Quench the reaction by adding 1M HCl. Separate the organic layer.
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Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude solid from hot ethanol to afford 5-Formyl-2-methoxybenzyl acetate as a pure crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for 5-Formyl-2-methoxybenzyl acetate.
Spectroscopic and Analytical Characterization
Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic techniques. The data presented here are based on typical expected values for a compound with this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR (Proton NMR): In a CDCl₃ solvent, the spectrum is expected to show:
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A sharp singlet around 9.9 ppm corresponding to the aldehydic proton (-CHO).
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A multiplet or series of signals between 7.4-7.8 ppm for the aromatic protons on the benzene ring.
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A singlet around 3.9 ppm for the methoxy group protons (-OCH₃).
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A sharp singlet around 2.3 ppm for the methyl protons of the acetate group (-OCOCH₃).
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¹³C NMR (Carbon NMR): Key expected chemical shifts include:
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A signal around 191 ppm for the aldehyde carbonyl carbon.
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A signal around 168 ppm for the ester carbonyl carbon.
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Aromatic carbons appearing in the 110-155 ppm region.
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A methoxy carbon signal around 56 ppm .
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An acetate methyl carbon signal around 21 ppm .
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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~1765 cm⁻¹: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch.
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~1690 cm⁻¹: A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch.
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~2850 and ~2750 cm⁻¹: Two weak to medium bands (Fermi doublets) characteristic of the C-H stretch of the aldehyde.
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~1200-1250 cm⁻¹: A strong band corresponding to the C-O stretch of the acetate group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): A peak at m/z = 194.19, corresponding to the molecular weight of the compound.
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Key Fragments: Common fragmentation pathways would involve the loss of the acetyl group (CH₃CO), leading to a significant peak at m/z = 151, and subsequent fragmentation of the benzaldehyde core.
Reactivity and Synthetic Applications
The utility of 5-Formyl-2-methoxybenzyl acetate stems from the distinct reactivity of its functional groups.
Aldehyde Group Chemistry
The formyl group is an electrophilic center, making it a versatile handle for constructing more complex molecules.
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Nucleophilic Addition: It readily reacts with nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.
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Reductive Amination: Condensation with primary or secondary amines followed by reduction (e.g., with sodium borohydride) yields substituted benzylamines.
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Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a route to stilbene derivatives.
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Condensation Reactions: Undergoes aldol or Knoevenagel condensations with enolates or active methylene compounds.
Benzyl Acetate Group Chemistry
The acetate acts as a protecting group for the phenolic hydroxyl.
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Deprotection (Hydrolysis): The ester can be cleaved under basic (e.g., NaOH, K₂CO₃ in methanol) or acidic conditions to reveal the free hydroxyl group of isovanillin, enabling subsequent reactions at that site. This orthogonality allows for selective manipulation of the aldehyde group while the hydroxyl is protected.
Logical Relationship of Functional Groups
Caption: Reactivity map showing the distinct chemical pathways of the core functional groups.
Safety and Handling
As a laboratory chemical, 5-Formyl-2-methoxybenzyl acetate requires appropriate handling procedures.
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GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]
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Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
Conclusion
5-Formyl-2-methoxybenzyl acetate is a well-characterized and synthetically valuable compound. Its defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an important intermediate for advanced organic synthesis. This guide provides the essential technical data and procedural knowledge for scientists to confidently incorporate this molecule into their research programs, enabling the development of novel compounds and materials.
References
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5-Formyl-2-methoxyphenyl Acetate | C10H10O4 | CID 4099572 - PubChem. National Center for Biotechnology Information. [Link]
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Supporting Information - General Procedure for the Syntheses of the Benzyl formates. This source describes general laboratory techniques and characterization methods applicable to similar compounds. [Link]
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5-Formyl-2-methoxyphenyl acetate - Benzene Compounds - Crysdot LLC. Crysdot LLC. [Link]
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Plz help in identifying the compound? - ResearchGate. ResearchGate. This entry provides a general discussion on interpreting spectroscopic data for related ester compounds. [Link]
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Acetic acid-5-(formyl-2-methoxy-benzyl) ester - Oakwood Chemical. Oakwood Chemical. [Link]
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5-Formyl-2-methoxybenzyl acetate | 99865-67-5 | Tetrahedron. Tetrahedron. [Link]
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4-Methoxybenzyl acetate | C10H12O3 | CID 7695 - PubChem. National Center for Biotechnology Information. Provides spectral information for a structurally related compound. [Link]
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p-Anisyl acetate (CAS N° 104-21-2) - ScenTree. ScenTree. Describes properties of a related anisyl acetate compound. [Link]
